molecular formula C16H11ClN2O3 B11806569 6-(4-Chlorophenyl)-3-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid

6-(4-Chlorophenyl)-3-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B11806569
M. Wt: 314.72 g/mol
InChI Key: VPWCURVURMCATF-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-3-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a cyclopropyl group, and an isoxazolo[5,4-b]pyridine ring system. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-3-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and reduce production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-3-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve the use of inert atmospheres (e.g., nitrogen or argon) and controlled temperatures to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-(4-Chlorophenyl)-3-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-3-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(4-Chlorophenyl)-3-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H11ClN2O3

Molecular Weight

314.72 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C16H11ClN2O3/c17-10-5-3-8(4-6-10)12-7-11(16(20)21)13-14(9-1-2-9)19-22-15(13)18-12/h3-7,9H,1-2H2,(H,20,21)

InChI Key

VPWCURVURMCATF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC3=C2C(=CC(=N3)C4=CC=C(C=C4)Cl)C(=O)O

Origin of Product

United States

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